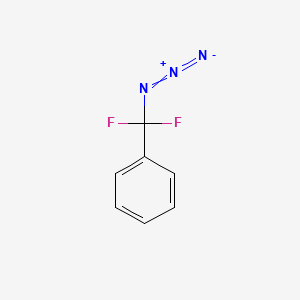

Benzene, (azidodifluoromethyl)-

Description

Context of Organic Azides as Versatile Building Blocks in Synthesis

Organic azides, characterized by the energetic N₃ functional group, are highly reactive and have been established as indispensable tools in the synthesis of nitrogen-containing heterocycles. nih.gov Their ability to undergo a wide range of transformations, including the renowned Huisgen 1,3-dipolar cycloaddition and the Staudinger ligation, has cemented their status as versatile building blocks. sigmaaldrich.com These reactions provide efficient pathways to a diverse array of molecular architectures, from simple heterocycles like pyrroles and triazoles to more complex structures such as pyridines and phenanthridines. nih.gov The azide (B81097) group can also function as a protecting group for primary amines, demonstrating stability under various reaction conditions. sigmaaldrich.com

The reactivity of organic azides stems from their ability to extrude dinitrogen gas, a thermodynamically favorable process that can lead to the formation of highly reactive nitrene intermediates. nih.gov This property is harnessed in numerous synthetic transformations, enabling the construction of intricate molecular frameworks. nih.gov The broad utility of organic azides is reflected in the sheer volume of research dedicated to their application in synthesis. nih.gov

Emergence and Significance of Fluorinated Azides in Advanced Synthetic Methodologies

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. semanticscholar.org This has led to a surge of interest in the development of fluorinated organic compounds for applications in medicinal chemistry and materials science. rsc.orgsigmaaldrich.com Fluorinated azides, once considered chemical curiosities, have now emerged as valuable reagents for the synthesis of novel nitrogen-containing compounds. rsc.orgavcr.cz

The presence of fluorine can significantly influence the reactivity and stability of the azide functional group. semanticscholar.org Small fluorinated organic azides, in particular, offer a unique combination of easy attachability and a diverse selection of fluorinated groups relevant to drug discovery programs. sigmaaldrich.com These compounds have proven instrumental in the synthesis of N-fluoroalkylated 1,2,3-triazoles, which can then be transformed into a variety of structurally diverse nitrogen heterocycles and N-alkenyl compounds. avcr.cznih.gov The development of synthetic methods for preparing and utilizing these fluorinated building blocks is a rapidly advancing area of research. avcr.cz

The significance of fluorinated azides is further underscored by their application in "click chemistry," a concept that emphasizes robust and high-yielding reactions. sigmaaldrich.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, providing a powerful tool for combinatorial chemistry and drug discovery. sigmaaldrich.com

Research Trajectories for Aryl Azides Incorporating Fluoroalkyl Substituents, with Focus on (Azidodifluoromethyl)benzene

Recent research has increasingly focused on aryl azides that incorporate fluoroalkyl substituents, as these compounds hold great promise for the development of advanced bioorthogonal reactions and novel materials. nih.gov The strong electronegativity and relatively small size of the fluorine atom can lead to improved reaction kinetics and unique chemical properties. nih.gov Multifluorinated aryl azides, for instance, have been utilized in the development of improved hydrogen sulfide (B99878) probes and in fast strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov

A significant area of investigation within this class of compounds is the synthesis and reactivity of molecules like (azidodifluoromethyl)benzene. While the direct synthesis of such compounds can be challenging, researchers have developed innovative strategies. nih.gov One notable approach involves the use of azidodifluoromethyl phenyl sulfone as a stable and versatile synthetic equivalent of the azidodifluoromethyl anion. nih.gov This reagent can be synthesized on a multi-gram scale and has been successfully employed in the preparation of various nitrogen-containing heterocycles. nih.gov

The exploration of the chemical space occupied by aryl azides with fluoroalkyl groups, including (azidodifluoromethyl)benzene, is a vibrant and promising field of research. The unique properties conferred by the fluoroalkyl moiety are expected to lead to the discovery of new reactions and the development of molecules with novel applications in various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

CAS No. |

114467-89-9 |

|---|---|

Molecular Formula |

C7H5F2N3 |

Molecular Weight |

169.13 g/mol |

IUPAC Name |

[azido(difluoro)methyl]benzene |

InChI |

InChI=1S/C7H5F2N3/c8-7(9,11-12-10)6-4-2-1-3-5-6/h1-5H |

InChI Key |

VNFUAQVUHARBBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(N=[N+]=[N-])(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Azidodifluoromethyl Benzene and Its Derivatives

Cycloaddition Reactions of (Azidodifluoromethyl)benzene Species

(Azidodifluoromethyl)benzene and its derivatives are valuable reagents in organic synthesis, particularly in cycloaddition reactions for the construction of complex nitrogen-containing heterocyclic compounds. These reactions leverage the reactivity of the azide (B81097) moiety to form new carbon-nitrogen and nitrogen-nitrogen bonds, providing access to a diverse range of fluoroalkylated molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (Azidodifluoromethyl)benzene Analogues

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,2,3-triazoles. acs.orgrsc.org This reaction has been successfully applied to (azidodifluoromethyl)benzene analogues, providing a reliable method for the introduction of the benzyldifluoromethyl group onto a triazole ring. The reaction typically proceeds under mild conditions and demonstrates excellent functional group tolerance. beilstein-journals.org

The CuAAC reaction involving (azidodifluoromethyl)benzene and terminal alkynes exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole regioisomer. rsc.org This selectivity is a hallmark of the copper-catalyzed process, which proceeds through a mechanism involving the formation of a copper(I) acetylide intermediate. researchgate.netnih.gov Density Functional Theory (DFT) studies have shown that the coordination of copper(I) to the alkyne alters the reaction mechanism from a non-polar, one-step process to a polar, stepwise mechanism, which accounts for the high regioselectivity observed. researchgate.netnih.gov The uncatalyzed thermal cycloaddition, in contrast, often leads to a mixture of 1,4- and 1,5-regioisomers. rsc.orgresearchgate.net

The substrate scope of the CuAAC reaction with (azidodifluoromethyl)benzene analogues is broad, accommodating a wide variety of terminal alkynes. This includes aliphatic, aromatic, and functionalized alkynes, allowing for the synthesis of a diverse library of N-fluoroalkylated triazoles. researchgate.net The reaction's compatibility with numerous functional groups makes it a powerful tool for late-stage functionalization in medicinal chemistry and materials science. acs.orgrsc.org

Table 1: Substrate Scope of CuAAC with (Azidodifluoromethyl)benzene Analogues

| Entry | Alkyne Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene (B144264) | 1-(Benzene(difluoromethyl))-4-phenyl-1H-1,2,3-triazole | High |

| 2 | Propargyl alcohol | (1-(Benzene(difluoromethyl))-1H-1,2,3-triazol-4-yl)methanol | Good |

| 3 | 1-Ethynyl-4-nitrobenzene | 1-(Benzene(difluoromethyl))-4-(4-nitrophenyl)-1H-1,2,3-triazole | Moderate-Excellent |

Note: This table is a representative compilation based on typical CuAAC reactions and may not reflect specific experimental results.

The CuAAC reaction of (azidodifluoromethyl)benzene is a primary method for the synthesis of N-fluoroalkylated 1,2,3-triazoles. rsc.org These compounds are of significant interest due to the unique properties conferred by the fluoroalkyl group, such as increased metabolic stability and altered lipophilicity, which are desirable in pharmaceutical and agrochemical applications. chemrxiv.orgresearchgate.net The 1,2,3-triazole core serves as a stable and versatile scaffold. acs.org

Recent advancements have expanded the utility of this methodology. For instance, a copper-catalyzed decarboxylative azide-alkyne cycloaddition strategy has been developed, which allows for the synthesis of perfluoro-tert-butyl triazoles from a bench-stable propiolic acid precursor, avoiding the handling of volatile fluoroalkyl acetylenes. acs.org While not directly involving (azidodifluoromethyl)benzene, this highlights the ongoing innovation in the synthesis of fluoroalkylated triazoles via CuAAC. Furthermore, N-fluoroalkylated triazoles can serve as precursors for other valuable compounds. For example, they can undergo Lewis acid-mediated transformations to form cyclopentenones, indenones, or oxazoles. nih.gov

[3+2] Cycloadditions with Enolizable Ketones

Beyond reactions with alkynes, the azide moiety of (azidodifluoromethyl)benzene can participate in [3+2] cycloaddition reactions with other dipolarophiles. One such class of reactants is enolizable ketones. These reactions provide access to different heterocyclic systems, expanding the synthetic utility of (azidodifluoromethyl)benzene. The reaction of β-diazo-α,α-difluoromethylphosphonates with α,β-unsaturated esters, a related [3+2] cycloaddition, has been reported, suggesting the feasibility of such transformations with other difluoromethylated diazo or azido (B1232118) compounds. dntb.gov.ua

Intramolecular Cycloaddition Reactions Involving Azidodifluoromethyl Moieties

When the (azidodifluoromethyl)benzene derivative also contains a suitable dipolarophile within the same molecule, intramolecular cycloaddition reactions can occur. These reactions are powerful tools for the construction of fused or bridged polycyclic systems with high stereoselectivity. wikipedia.org Intramolecular 1,3-dipolar cycloadditions of azomethine ylides with fluorinated dipolarophiles have been reported to yield polycyclic fluorinated tertiary amines. researchgate.net While specific examples involving an azidodifluoromethyl group tethered to a dipolarophile are less common in the provided context, the principles of intramolecular cycloaddition are well-established and represent a potential pathway for creating complex fluoroalkylated heterocycles. researchgate.netresearchgate.net

Thermal and Photoinduced Cycloaddition Pathways

While copper catalysis is the most common method for azide-alkyne cycloadditions, thermal and photoinduced pathways also exist. Thermal cycloadditions of azides and alkynes, often referred to as Huisgen cycloadditions, typically require elevated temperatures and can result in a mixture of regioisomers. rsc.org

Photoinduced cycloaddition reactions offer an alternative approach, often proceeding under milder conditions and potentially leading to different reactivity or selectivity. Photoinduced [2+2] and [4+2] cycloadditions are known for various chromophores, and while specific examples with (azidodifluoromethyl)benzene are not detailed in the provided search results, the general principles suggest this as a plausible area of investigation. researchgate.netmdpi.comrsc.org For instance, N-fluoroalkylated 1,2,3-triazoles, the products of CuAAC, can undergo microwave-heating-assisted ring opening and rearrangement to form ketenimines, which can then participate in further cycloadditions. researchgate.netnih.gov This indicates that thermal energy can induce transformations in related fluoroalkylated heterocyclic systems.

Nitrene Chemistry and Denitrogenative Transformations

The chemistry of (azidodifluoromethyl)benzene is significantly influenced by the ability of the azide functional group to undergo denitrogenation, leading to the formation of highly reactive nitrene intermediates. These transformations are pivotal for creating new carbon-nitrogen bonds and synthesizing complex nitrogen-containing molecules.

Generation of Azidodifluoromethyl Nitrene Intermediates

The core of this chemistry lies in the generation of the (difluoro(phenyl)methyl)nitrene intermediate through the expulsion of a dinitrogen molecule from (azidodifluoromethyl)benzene. Organic azides are well-established precursors for nitrenes, which are highly reactive species containing a monovalent, electron-deficient nitrogen atom. The generation of these intermediates can be initiated through thermal or photochemical methods.

The process is analogous to the formation of other fluorinated nitrenes, such as the trifluoromethyl nitrene, which is generated from azidotrifluoromethane. uochb.czresearchgate.net This transformation results in a nitrene species that retains the difluoromethylphenyl group, offering a pathway to introduce this functionality into various organic scaffolds. The resulting nitrene is a potent electrophile, readily reacting with a wide range of substrates.

Photocatalytic and Thermal Nitrene Formation Processes

Both thermal and photocatalytic methods can be employed to induce the formation of nitrenes from azide precursors. Thermal decomposition involves heating the azide compound to a temperature sufficient to overcome the activation energy for N₂ extrusion.

More recently, visible-light photocatalysis has emerged as a mild and efficient method for generating nitrenes. researchgate.net This process typically involves a photosensitizer, such as an iridium complex (e.g., fac-Ir(ppy)₃), which absorbs light and transfers its energy to the azide. uochb.cz This energy transfer populates the triplet state of the azide, which then fragments to release dinitrogen and form the corresponding triplet nitrene. uochb.cznih.gov This photocatalytic approach offers significant advantages, including mild reaction conditions and high selectivity, avoiding the side reactions often associated with high-temperature thermal methods. nih.gov The choice of photosensitizer and its triplet-excited state energy can influence the efficiency of the nitrene generation process. nih.gov

Reactivity in Annulations and Related Heterocycle Formations

Once generated, the (difluoro(phenyl)methyl)nitrene intermediate can participate in a variety of synthetic transformations, most notably in the formation of heterocyclic rings. A primary application is the aziridination of alkenes. Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. nih.gov

The reaction of the nitrene with an alkene proceeds to form an N-(difluoro(phenyl)methyl)aziridine. This transformation is analogous to the well-documented photocatalytic aziridination of alkenes using trifluoromethyl nitrene, which yields N-trifluoromethyl-aziridines. uochb.czresearchgate.net These reactions can be applied to a diverse range of both aliphatic and styrenic alkenes. nih.gov

Furthermore, the resulting aziridines can be converted into more complex heterocyclic systems. For instance, they can undergo formal [3+2] cycloaddition reactions with nitriles in the presence of a Lewis acid to form N-(difluoro(phenyl)methyl)imidazolines, demonstrating a powerful strategy for constructing five-membered heterocycles. uochb.czresearchgate.net

| Reactant 1 (Alkene) | Nitrene Precursor | Product 1 (Aziridine) | Subsequent Reaction | Product 2 (Heterocycle) |

|---|---|---|---|---|

| Styrene | Azidotrifluoromethane | N-Trifluoromethyl-2-phenylaziridine | [3+2] Cycloaddition with Acetonitrile | N-Trifluoromethylimidazoline derivative |

| Cyclohexene | Azidotrifluoromethane | 7-(Trifluoromethyl)-7-azabicyclo[4.1.0]heptane | Not specified | Not applicable |

| 1-Octene | Ethyl Azidoformate | Ethyl 2-hexylaziridine-1-carboxylate | Not specified | Not applicable |

Nucleophilic Reactivity Profiles

Beyond the electrophilic chemistry of its nitrene derivative, the (azidodifluoromethyl) group can also be harnessed for its nucleophilic potential. This dual reactivity expands the synthetic utility of (azidodifluoromethyl)benzene and its precursors.

Nucleophilic Addition of Azidodifluoromethanide to Electrophilic Substrates (e.g., Aldehydes)

The azidodifluoromethanide anion (N₃CF₂⁻) is a potent nucleophile that can be generated in situ and used for the azidodifluoromethylation of electrophiles, particularly aldehydes. acs.org This provides a direct method for introducing the –CF₂N₃ group into organic molecules.

A facile, one-pot procedure involves the reaction of bromotrifluoromethane (TMSCF₂Br) with sodium azide (NaN₃). acs.org The proposed mechanism begins with the nucleophilic attack of the azide ion on TMSCF₂Br, which generates difluorocarbene. This highly reactive carbene is then trapped by excess azide ion to form the active azidodifluoromethanide nucleophile. acs.org This intermediate readily attacks the electrophilic carbonyl carbon of an aldehyde. acs.orgfiveable.melibretexts.org The resulting tetrahedral alkoxide intermediate is subsequently trapped, often by a silylating agent present in the reaction mixture, to yield the final O-silyl ether product. acs.org

This reaction is compatible with a range of aldehydes, including aromatic and heteroaromatic derivatives, affording the corresponding azidodifluoromethylated products in good yields. acs.org The presence of acidic protons in the substrate can lead to lower conversions, as the basic character of the azidodifluoromethanide can result in protonation. acs.org

| Aldehyde Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 1-(azidodifluoromethyl)-1-(tert-butyldimethylsilyloxy)-1-phenylmethane | 91 | acs.org |

| trans-2-Nitrocinnamaldehyde | 1-(azidodifluoromethyl)-1-(tert-butyldimethylsilyloxy)-3-(2-nitrophenyl)prop-2-ene | 83 | acs.org |

| Benzothiophene-2-carbaldehyde | 1-(azidodifluoromethyl)-1-(tert-butyldimethylsilyloxy)-1-(benzothiophen-2-yl)methane | 78 | acs.org |

| 4-Fluorobenzaldehyde | 1-(azidodifluoromethyl)-1-(tert-butyldimethylsilyloxy)-1-(4-fluorophenyl)methane | 85 | acs.org |

Investigations into Nucleophilic Aromatic Substitution Pathways on Benzene (B151609) Ring (general relevance)

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction class for modifying aromatic rings. nih.gov In contrast to electrophilic aromatic substitution, SₙAr involves the attack of a nucleophile on an aromatic ring that is typically rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com

The most common pathway is the addition-elimination mechanism. This process involves two main steps:

Addition : The nucleophile attacks the carbon atom bearing a suitable leaving group (such as a halide), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate. wikipedia.orgyoutube.com

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

The (azidodifluoromethyl) group, with its fluorine atoms and azide moiety, is expected to be strongly electron-withdrawing. Therefore, if (azidodifluoromethyl)benzene were further substituted with a good leaving group (e.g., a halogen), the -(azidodifluoromethyl) group would act as an activating group, making the benzene ring more susceptible to nucleophilic attack.

An alternative pathway, the elimination-addition (or benzyne) mechanism, can occur in the absence of strong activating groups but requires an exceptionally strong base (like NaNH₂) and a leaving group. chemistrysteps.comyoutube.com This mechanism proceeds through a highly reactive benzyne intermediate. youtube.com

For SₙAr reactions proceeding via the addition-elimination mechanism, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond and making the carbon more electrophilic. chemistrysteps.comyoutube.com

Electrophilic Reactivity on the Aromatic Core

The introduction of substituents onto the benzene ring of (azidodifluoromethyl)benzene is achieved through electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The nature of the azidodifluoromethyl group significantly influences the reactivity of the aromatic ring and dictates the position of incoming electrophiles.

Electrophilic Aromatic Substitution Mechanisms in Functionalizing the Benzene Ring (general mechanistic considerations)

Electrophilic aromatic substitution (EAS) reactions are fundamental to modifying aromatic compounds. The reaction mechanism generally proceeds in two steps. libretexts.orgchemistrysteps.comlibretexts.orgmsu.edu First, the π electrons of the aromatic ring act as a nucleophile, attacking a strong electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgchemistrysteps.commsu.edu This initial step is typically the rate-determining step of the reaction as it disrupts the aromaticity of the ring. libretexts.orgchemistrysteps.com

The reactivity of the benzene ring towards electrophiles is heavily influenced by the nature of the substituent already present on the ring. wikipedia.orgcognitoedu.org Substituents are broadly classified as either activating or deactivating groups. chemistrytalk.org Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgchemistrytalk.org Conversely, deactivating groups withdraw electron density from the ring, reducing its nucleophilicity and making it less reactive. wikipedia.orgchemistrytalk.org

Directing Effects of the Azidodifluoromethyl Group on Aromatic Substitution Patterns

The azidodifluoromethyl (-CF2N3) group is a strong electron-withdrawing group. This is due to the high electronegativity of the fluorine atoms, which exert a powerful negative inductive effect (-I). This effect withdraws electron density from the benzene ring, making it less reactive towards electrophiles compared to unsubstituted benzene. Therefore, the azidodifluoromethyl group is classified as a deactivating group. wikipedia.orgchemistrytalk.org

In terms of directing effects, electron-withdrawing groups generally direct incoming electrophiles to the meta position. wikipedia.orgcognitoedu.orglibretexts.org This can be understood by examining the resonance structures of the sigma complex formed during electrophilic attack at the ortho, para, and meta positions.

When the electrophile attacks the ortho or para positions, one of the resonance structures of the resulting carbocation intermediate places a positive charge on the carbon atom directly attached to the electron-withdrawing azidodifluoromethyl group. This is a highly destabilized arrangement due to the proximity of the positive charge to the partially positive carbon of the -CF2N3 group.

In contrast, when the electrophile attacks the meta position, the positive charge in the resonance structures of the sigma complex is never placed on the carbon atom bearing the azidodifluoromethyl group. While all positions are deactivated by the electron-withdrawing nature of the substituent, the meta position is the least deactivated and therefore the most favorable site for electrophilic attack. libretexts.org

Consequently, the azidodifluoromethyl group is a meta-director in electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org This directing effect is a crucial consideration in the synthesis of derivatives of (azidodifluoromethyl)benzene, as it allows for the regioselective introduction of other functional groups onto the aromatic ring.

Other Advanced Transformations

Beyond electrophilic aromatic substitution, (azidodifluoromethyl)benzene and its derivatives can undergo a variety of other advanced chemical transformations, enabling the synthesis of a diverse range of complex molecules. These reactions often leverage the unique reactivity of the azido and difluoromethyl moieties, as well as the aromatic core.

Reductive Desulfonylation and Silylation Reactions for Derivatization

Reductive desulfonylation is a chemical reaction that involves the removal of a sulfonyl group (-SO2R) from an organic compound. wikipedia.orgwikipedia.org This process is typically achieved using reducing agents and is a valuable tool for cleaving carbon-sulfur bonds. wikipedia.orgwikipedia.org In the context of derivatives of (azidodifluoromethyl)benzene, this reaction can be used to remove a sulfonyl group that may have been introduced to the aromatic ring or to a side chain for synthetic purposes. The sulfonyl group can act as a traceless activating or directing group, and its subsequent removal via reductive desulfonylation allows for the introduction of a hydrogen atom in its place. wikipedia.orgwikipedia.orgorganicreactions.org Common reagents for reductive desulfonylation include active metals like sodium amalgam or magnesium, as well as tin hydrides. wikipedia.orgwikipedia.org

Silylation reactions involve the introduction of a silyl group (e.g., -SiMe3) onto a molecule. While specific examples for (azidodifluoromethyl)benzene are not detailed in the provided context, silylation is a common strategy in organic synthesis for protecting functional groups or for use in cross-coupling reactions. For aryl compounds, silylation can be achieved through various methods, including reaction with silyl halides in the presence of a strong base or through transition-metal-catalyzed C-H silylation.

Rhodium(II)-Catalyzed Transannulation with Nitriles Leading to Imidazole (B134444) Formation

A significant transformation involving aryl azides is their participation in rhodium(II)-catalyzed reactions. Specifically, 1-sulfonyl-1,2,3-triazoles, which can be derived from azides, undergo a rhodium(II)-catalyzed transannulation reaction with nitriles to form imidazoles. organic-chemistry.orgnih.govnih.govacs.org

The proposed mechanism involves the rhodium(II) catalyst reacting with the 1-sulfonyl-1,2,3-triazole to generate a rhodium iminocarbenoid intermediate. nih.govnih.govacs.org This highly reactive species then undergoes a [3+2] cycloaddition with a nitrile molecule, leading to the formation of the imidazole ring. rsc.org This reaction is a powerful method for the synthesis of substituted imidazoles, which are important heterocyclic scaffolds in medicinal chemistry and materials science. organic-chemistry.orgnih.gov

The reaction conditions typically involve heating the 1-sulfonyl-1,2,3-triazole and the nitrile in the presence of a rhodium(II) catalyst, such as rhodium(II) octanoate. nih.gov The reaction is generally tolerant of a wide range of functional groups on both the triazole and nitrile components, making it a versatile synthetic tool.

C-H and N-H Insertion Reactions in Related Aryl Azide Chemistry

Aryl azides, including fluorinated derivatives, are known to undergo C-H and N-H insertion reactions, particularly upon photolysis or thermolysis. ucla.edu These reactions proceed through the formation of a highly reactive nitrene intermediate, which is generated by the extrusion of dinitrogen (N2) from the azide.

The resulting nitrene can then insert into C-H or N-H bonds of other molecules present in the reaction mixture. ucla.edu C-H insertion reactions lead to the formation of new carbon-nitrogen bonds and are a direct method for the amination of hydrocarbons. acs.org N-H insertion reactions, where the nitrene inserts into the N-H bond of an amine or amide, provide a route to substituted hydrazine derivatives. documentsdelivered.comresearchgate.net

These insertion reactions are of significant interest for the synthesis of novel heterocyclic compounds and for applications in chemical biology, such as photoaffinity labeling. ucla.edu The reactivity of the nitrene and the selectivity of the insertion (i.e., C-H vs. N-H, and regioselectivity within a molecule) can be influenced by the electronic properties of the aryl azide and the reaction conditions.

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for the structural verification and purity assessment of newly synthesized compounds. For Benzene (B151609), (azidodifluoromethyl)-, a multi-technique approach is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For Benzene, (azidodifluoromethyl)-, ¹H, ¹³C, and ¹⁹F NMR experiments would provide crucial information.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the (azidodifluoromethyl) substituent. The protons on the benzene ring would likely appear in the range of 7.0-8.0 ppm. nih.govlboro.ac.uk The integration of these signals would confirm the presence of five aromatic protons. chem8.org The splitting patterns (e.g., doublets, triplets) would provide information about the relative positions of the protons on the ring. nih.govrsc.org

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom attached to the CF₂N₃ group is expected to be significantly deshielded and appear at a characteristic downfield shift. The aromatic carbons would resonate in the typical region of 120-150 ppm. lboro.ac.uk The symmetry of the molecule would also be reflected in the number of distinct signals. nih.govlboro.ac.uk

¹⁹F NMR: This is a key technique for characterizing fluorine-containing compounds. A signal corresponding to the two equivalent fluorine atoms in the CF₂N₃ group would be observed. The chemical shift of this signal would be characteristic of the azidodifluoromethyl environment. Coupling between the fluorine and carbon atoms could also be observed, providing further structural confirmation.

Interactive Data Table: Predicted NMR Data for Benzene, (azidodifluoromethyl)-

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | Multiplet | Aromatic protons, deshielded by the electron-withdrawing substituent. |

| ¹³C | 120 - 150 | Multiple signals | Aromatic carbons. |

| ¹³C | > 120 (t) | Triplet (due to ¹JCF) | Carbon of the CF₂ group. |

| ¹⁹F | Specific range | Singlet or Triplet | Fluorine atoms of the CF₂N₃ group. May show coupling to the adjacent carbon. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. researchgate.net For Benzene, (azidodifluoromethyl)-, the IR spectrum would be expected to show key absorption bands.

The most prominent and diagnostic peak would be the asymmetric stretching vibration of the azide (B81097) (N₃) group, which typically appears as a strong and sharp band in the region of 2100-2160 cm⁻¹. The C-F stretching vibrations would also be present, likely in the range of 1100-1300 cm⁻¹. The presence of the benzene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. epa.govresearchgate.net

Interactive Data Table: Predicted IR Absorption Bands for Benzene, (azidodifluoromethyl)-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Azide (N₃) stretch | 2100 - 2160 | Strong, Sharp |

| C-F stretch | 1100 - 1300 | Strong |

| Aromatic C-H stretch | > 3000 | Medium to Weak |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Compound Verification

High-resolution mass spectrometry is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. researchgate.net For Benzene, (azidodifluoromethyl)-, HRMS would be used to verify its molecular formula, C₇H₅F₂N₃. The experimentally determined mass would be compared to the calculated exact mass, with a very small mass error providing strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum could also offer additional structural information. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. springernature.com The spectrum of Benzene, (azidodifluoromethyl)- would be expected to show absorption bands characteristic of a substituted benzene ring. nih.gov The presence of the (azidodifluoromethyl) substituent would likely cause a shift in the absorption maxima compared to unsubstituted benzene. The absorption spectrum is a result of exciting electrons from the ground state to higher energy states. springernature.com

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful means to complement experimental data and gain deeper insights into the structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Benzene, (azidodifluoromethyl)-, DFT calculations could be used to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the theoretical vibrational frequencies to aid in the assignment of experimental IR spectra.

Determine the distribution of electron density and electrostatic potential, providing insights into the molecule's polarity and reactive sites.

Predict NMR chemical shifts, which can be compared with experimental data for structural validation.

Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to study excited states and predict UV-Vis absorption spectra. TD-DFT calculations for Benzene, (azidodifluoromethyl)- would allow for the theoretical prediction of its electronic absorption spectrum, which could then be compared with the experimentally measured spectrum to understand the nature of the electronic transitions.

Interactive Data Table: Predicted Computational Data for Benzene, (azidodifluoromethyl)-

| Computational Method | Predicted Property | Significance |

| DFT | Optimized Geometry | Provides theoretical bond lengths and angles. |

| DFT | Vibrational Frequencies | Aids in the interpretation of the experimental IR spectrum. |

| DFT | NMR Chemical Shifts | Complements experimental NMR data for structural confirmation. |

| TD-DFT | Electronic Transitions | Predicts the UV-Vis absorption spectrum and helps assign electronic transitions. |

Theoretical Studies of Reaction Mechanisms and Elucidation of Reaction Intermediates

Theoretical studies into the reaction mechanisms of fluoroalkyl-substituted benzenes, including compounds structurally related to (azidodifluoromethyl)benzene, provide critical insights into their reactivity. The primary focus of these computational investigations is often on electrophilic aromatic substitution (EAS), a fundamental reaction class for benzene and its derivatives. The nature of the substituent on the benzene ring dictates both the reaction rate and the regioselectivity (the position of attack by the electrophile).

The (azidodifluoromethyl) group, -CF₂N₃, is anticipated to be a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) deactivates the benzene ring towards electrophilic attack, making it less reactive than unsubstituted benzene. Computational models of similar systems predict that such deactivating groups direct incoming electrophiles to the meta position. This is because the intermediate carbocation, known as a sigma complex or arenium ion, is least destabilized when the electrophile adds at the meta carbon. The positive charge in the resonance structures of the sigma complex is kept further away from the electron-withdrawing substituent.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model these reaction pathways. rsc.org For instance, in the study of other substituted benzenes, DFT calculations help map the potential energy surface of the reaction. rsc.org This allows for the characterization of transition states and intermediates. mdpi.com The reaction of an electrophile (E⁺) with (azidodifluoromethyl)benzene would proceed through a high-energy transition state to form a meta-substituted sigma complex. The subsequent loss of a proton from the site of electrophilic attack restores the aromaticity of the ring, yielding the final product.

The key intermediates elucidated in these theoretical studies include:

Sigma Complex (Arenium Ion): A resonance-stabilized carbocation formed by the attack of an electrophile on the benzene ring. For a deactivated ring, the energy of this intermediate is significantly higher than for an activated ring.

Radical Intermediates: In reactions involving radical mechanisms, such as the interaction of benzene with atomic fluorine, intermediates like the ipso-fluorocyclohexadienyl radical have been computationally identified. mdpi.com

While specific theoretical studies on the reaction mechanisms of (azidodifluoromethyl)benzene are not prevalent, the principles derived from computational studies of other fluorinated and electron-deficient aromatic compounds provide a robust framework for predicting its behavior. mdpi.comyoutube.comyoutube.com

Computational Analysis of Fluorine Substitution Effects on Aromaticity and Electronic Properties of Benzene Systems

The introduction of fluorine atoms or fluorinated groups onto a benzene ring profoundly alters its aromatic and electronic properties. Computational chemistry provides powerful tools to quantify these changes. Aromaticity, a concept related to cyclic electron delocalization and enhanced stability, is often assessed using magnetic and electronic criteria, such as Nucleus-Independent Chemical Shift (NICS) and Ring Current Strength (RCS).

Theoretical studies consistently show that as hydrogen atoms in benzene are progressively replaced by fluorine, the aromaticity of the ring tends to decrease. nih.gov This reduction is attributed to the strong electron-withdrawing inductive effect of fluorine, which perturbs the uniform distribution of π-electrons in the ring. bohrium.com The analysis of Ring Current Strength, which measures the flow of electrons induced by an external magnetic field, indicates a systematic reduction in aromaticity as benzene is more heavily fluorinated. nih.gov For example, the calculated RCS value for benzene is 11.96 nA·T⁻¹, which decreases to 9.83 nA·T⁻¹ for hexafluorobenzene. nih.gov

| Compound | Ring Current Strength (RCS) (nA·T⁻¹) nih.gov | NICS(0) (ppm) acs.org |

|---|---|---|

| Benzene | 11.96 | -9.7 |

| Fluorobenzene | - | -9.1 |

| 1,4-Difluorobenzene | - | -8.3 |

| 1,3,5-Trifluorobenzene | - | -7.4 |

| Hexafluorobenzene | 9.83 | -4.0 |

NICS(0) is the Nucleus-Independent Chemical Shift calculated at the center of the ring; more negative values indicate stronger aromaticity.

However, the role of fluorine is complex. While its inductive effect is dominant, fluorine also has a positive mesomeric effect (π-donation) due to its lone pairs of electrons. nih.gov Some studies have introduced the concept of "fluoromaticity," suggesting that the addition of fluorine atoms creates new π-orbitals that conjugate with the aromatic system. acs.orgnih.gov This can lead to increased stability and resistance to addition reactions, which is another hallmark of aromatic character. acs.orgnih.gov

The electronic properties are also significantly modified. The electron-withdrawing nature of fluorine substituents decreases the electron density of the benzene ring π-system. nih.gov This effect is particularly pronounced for a -CF₂N₃ group, where the cumulative inductive effects of two fluorine atoms and the azide moiety would render the aromatic ring highly electron-deficient. This deactivation has major implications for the molecule's reactivity, particularly in reducing its susceptibility to electrophilic attack and modifying its behavior as a ligand in metal complexes. nih.gov Computational methods like DFT are used to map these electronic changes, for example, by calculating electrostatic potential (EP) maps, which visually demonstrate the redistribution of electron density toward the electronegative substituents. nih.govresearchgate.net

Theoretical Assessments of the Stability of Fluorinated Azides

The stability of molecules containing an azide group (-N₃) is a critical consideration, as many organic azides are known to be thermally unstable and potentially explosive. The introduction of fluorine atoms on the same carbon as the azide group, as in (azidodifluoromethyl)benzene, introduces competing electronic effects that have been the subject of theoretical assessment.

Theoretical assessments of related compounds, such as fluorine azide (FN₃), highlight the inherent instability of the halogen-azide bond, with decomposition often being favorable. researchgate.net However, in α-fluoroalkyl azides, the fluorine is attached to the carbon, not directly to the nitrogen. Computational studies on the stability of such compounds must consider several factors:

Bond Dissociation Energy (BDE): Calculations of the energy required to break the C-N₃ bond are a primary indicator of stability. A higher BDE suggests greater stability.

Decomposition Pathways: Theoretical models can explore potential decomposition pathways, with the most common for azides being the extrusion of molecular nitrogen (N₂) to form a nitrene intermediate. The energy barrier for this process is a key measure of kinetic stability.

Electronic Effects: The electron-withdrawing -CF₂- group is expected to have a significant impact on the azide moiety. While inductive withdrawal can stabilize the molecule by lowering ground state energy, it can also affect the transition state for N₂ elimination.

Advanced Research Applications and Future Directions in Chemical Synthesis

Role in Heterocycle Synthesis and Functional Materials Research

The strategic placement of the azido (B1232118) and difluoromethyl groups on a benzene (B151609) ring provides a versatile platform for the synthesis of a variety of heterocyclic systems and for the development of new functional materials.

The azide (B81097) functionality in azidodifluoromethyl phenyl sulfone serves as a key reactive handle for the construction of nitrogen-containing heterocycles, most notably through cycloaddition reactions.

Triazoles: The synthesis of 1,2,3-triazoles is a prominent application, primarily achieved through azide-alkyne cycloaddition reactions. Research has demonstrated that azidodifluoromethyl phenyl sulfone readily reacts with various terminal and internal alkynes to produce N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles in good yields. These reactions showcase the utility of this scaffold in creating complex triazole structures.

For instance, the reaction of azidodifluoromethyl phenyl sulfone with phenylacetylene (B144264) yields 1-(difluoro(phenylsulfonyl)methyl)-4-phenyl-1H-1,2,3-triazole. This transformation highlights the stability of the difluoromethyl group under the reaction conditions and the efficiency of the cycloaddition. The resulting triazoles, bearing the difluoro(phenylsulfonyl)methyl group, are valuable intermediates for further synthetic manipulations.

Imidazoles: Beyond triazoles, the (azidodifluoromethyl)phenyl scaffold has been instrumental in the synthesis of substituted imidazoles. A notable method involves a rhodium(II)-catalyzed transannulation of the initially formed N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles with nitriles. This process allows for the conversion of the triazole ring into an imidazole (B134444) ring, providing access to a different class of heterocycles with the difluoromethyl group retained on the nitrogen atom. This two-step sequence from the azide demonstrates a sophisticated approach to heterocyclic synthesis.

Pyrroles: While the synthesis of triazoles and imidazoles from azidodifluoromethyl phenyl sulfone is well-documented, the direct synthesis of pyrroles using this specific scaffold is not extensively reported in the currently available scientific literature. General methods for pyrrole (B145914) synthesis from other organic azides exist, but specific examples utilizing the (azidodifluoromethyl)benzene framework are scarce.

Table 1: Synthesis of Nitrogen Heterocycles from Azidodifluoromethyl Phenyl Sulfone

| Heterocycle | Reactant | Catalyst/Conditions | Product | Reference |

| Triazole | Phenylacetylene | Not specified in abstract | 1-(Difluoro(phenylsulfonyl)methyl)-4-phenyl-1H-1,2,3-triazole | |

| Imidazole | N-difluoro(phenylsulfonyl)methyl-1,2,3-triazole, Nitriles | Rhodium(II) catalyst | N-difluoro(phenylsulfonyl)methyl-substituted imidazoles |

The incorporation of the (azidodifluoromethyl)phenyl moiety into larger molecular structures holds promise for the development of new functional materials. The azide group is a well-known participant in "click chemistry," a set of reactions that are rapid, efficient, and tolerant of various functional groups. This reactivity is highly advantageous in materials science for the synthesis of polymers and functional molecules.

While specific examples of polymers derived directly from "(azidodifluoromethyl)benzene" are not readily found in the literature, the potential for its use in creating functional polymers via azide-alkyne cycloaddition polymerization is significant. This approach could lead to the development of novel fluorinated polymers with unique thermal, chemical, and electronic properties. The presence of the difluoromethyl group is known to enhance properties such as thermal stability and lipophilicity, which are desirable in many advanced materials.

Research on other fluorinated monomers and indole-based functional polymers suggests that the introduction of such fluorinated aromatic units can lead to materials with strong solid-state fluorescence and good electroactivity. By analogy, polymers incorporating the (azidodifluoromethyl)benzene unit could exhibit interesting photophysical and electrochemical properties, making them candidates for applications in organic electronics and sensor technology. However, dedicated research in this specific area is required to substantiate these potential applications.

Strategic Reagent in Contemporary Organic Synthesis Methodologies

The unique electronic properties of the (azidodifluoromethyl)phenyl scaffold make it a valuable reagent in the development of new synthetic methods, particularly in the field of fluoroalkylation and chemical biology.

Azidodifluoromethyl phenyl sulfone has been demonstrated to act as a synthetic equivalent of the azidodifluoromethyl anion. This is a significant contribution to the field of fluoroalkylation, as it provides a means to introduce the N-CF2-azide moiety into molecules.

The synthesis of N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles is a prime example of this utility. The subsequent reductive desulfonylation of these triazoles can lead to N-difluoromethylated heterocycles, effectively achieving the transfer of the difluoromethyl group. This two-step process, starting from the azidodifluoromethyl precursor, expands the toolbox for the synthesis of N-difluoromethylated compounds, which are of growing interest in medicinal chemistry due to the unique properties conferred by the difluoromethyl group.

The azide group is a cornerstone of bioorthogonal chemistry, enabling the selective labeling and visualization of biomolecules in complex biological environments. Chemical probes containing an azide handle can be incorporated into biological systems and subsequently detected through reaction with a complementary probe, often a strained alkyne or a phosphine (B1218219) derivative.

While "(azidodifluoromethyl)benzene" itself has not been extensively documented as a chemical probe, its structural features make it a highly promising candidate for such applications. The combination of the bioorthogonal azide handle with the fluorine atoms, which can be detected by 19F NMR spectroscopy, suggests its potential as a dual-functional probe. The small size of the azide group minimizes structural perturbations to biomolecules.

The development of fluorogenic probes, which become fluorescent upon reaction, is a key area in bioorthogonal chemistry. A chemical probe based on the (azidodifluoromethyl)benzene scaffold could potentially be designed to have fluorogenic properties, where the fluorescence is modulated by the chemical environment of the fluorine atoms or by the cycloaddition reaction of the azide. However, specific research to develop and validate "(azidodifluoromethyl)benzene" as a chemical probe in chemical biology is needed.

Emerging Concepts and Methodological Advancements

The field of organofluorine chemistry is continuously evolving, with new methods for the introduction of fluorine-containing groups being a major focus. While specific emerging concepts for "(azidodifluoromethyl)benzene" are not yet prevalent in the literature, the general trends in the field point towards several future directions.

One area of potential advancement is the development of new catalytic methods for the activation and functionalization of the C-F bonds in the difluoromethyl group, which are typically robust. This could lead to novel transformations and the synthesis of a wider range of derivatives.

Furthermore, the exploration of the radical chemistry of (azidodifluoromethyl)benzene and its derivatives could open up new avenues for its application in synthesis. The generation of azidodifluoromethyl radicals could enable new types of addition and cross-coupling reactions.

As the demand for sophisticated fluorinated molecules in pharmaceuticals, agrochemicals, and materials science continues to grow, it is anticipated that research into the synthesis and applications of versatile building blocks like (azidodifluoromethyl)benzene will intensify, leading to new and innovative methodological advancements.

Integration of Green Chemistry Principles in Azidodifluoromethylation Processes

The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles into azidodifluoromethylation reactions. The core objective is to design processes that minimize environmental impact by reducing waste, lowering energy consumption, and using safer materials. researchgate.netyoutube.com Key principles being actively pursued include:

Waste Prevention: A primary goal is the reduction or elimination of waste. acs.org This is addressed by developing highly selective catalytic systems that minimize the formation of side products and by reusing materials like solvents and catalysts. citrefine.com For instance, moving from stoichiometric reagents to catalytic systems drastically reduces the amount of chemical waste generated per unit of product.

Energy Efficiency: Researchers are exploring reaction pathways that operate under milder conditions, such as ambient temperature and pressure, to reduce energy requirements. youtube.com The use of photochemical methods, which harness visible light as an energy source, represents a significant step towards more energy-efficient syntheses compared to traditional thermal methods that often require high temperatures. citrefine.com

Safer Solvents and Auxiliaries: Efforts are underway to replace hazardous organic solvents with more benign alternatives. While many current protocols still rely on solvents like dimethylformamide (DMF), research is directed towards utilizing greener solvents or minimizing solvent use altogether. youtube.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused, thereby minimizing waste. citrefine.com The development of efficient catalysts for azidodifluoromethylation is a cornerstone of making these processes greener.

By focusing on these principles, chemists aim to create azidodifluoromethylation processes that are not only efficient but also environmentally responsible.

Exploration of Photochemical and Thermal Processes for Unprecedented Transformations

Light and heat serve as powerful tools for accessing reactive intermediates from (azidodifluoromethyl)benzene and related precursors, leading to novel chemical transformations.

Photochemical Processes: Visible-light photocatalysis has emerged as a mild and efficient method for generating difluoromethyl radicals. mdpi.com These reactions often utilize photocatalysts, such as iridium complexes, which can absorb light and initiate a single-electron transfer (SET) process. mdpi.com For example, a photocatalytic strategy can be employed for the cyanodifluoromethylation of alkenes, where a phosphonium (B103445) ylide serves as the source of both the cyano and difluoromethyl groups under blue LED irradiation. mdpi.com The use of light allows for reactions to proceed at room temperature, offering high levels of control and functional group tolerance, which is often difficult to achieve with thermal methods. mdpi.com

Thermal Processes: Thermal activation provides an alternative route for generating reactive species. While often requiring higher energy input than photochemical methods, thermal reactions can enable unique rearrangements and cycloadditions. The well-established Woodward–Hoffmann rules, which govern the stereochemistry of pericyclic reactions, provide a theoretical framework for predicting the outcomes of thermal 1,3-sigmatropic rearrangements, although exceptions and unique mechanistic pathways are subjects of ongoing investigation. mdpi.com The choice between photochemical and thermal activation depends on the desired transformation, the stability of the substrate, and the targeted reactivity pattern.

Development of Catalytic Systems for Efficient Azidodifluoromethylation Reactions

The development of robust catalytic systems is crucial for making azidodifluoromethylation a practical and widely applicable synthetic tool. Research is focused on creating catalysts that are efficient, selective, and operate under mild conditions.

Recent advancements include the use of iron(II) catalysts for the three-component azidabenzoyl difluoromethylation of alkenes. This method combines 2-iodo-2,2-difluoroacetophenones, alkenes, and a nitrogen source (TMSN₃) to produce β-difluoroacyl azides in high yields. researchgate.net The use of an inexpensive and earth-abundant metal like iron makes this system attractive from both an economic and environmental perspective.

In the realm of photocatalysis, iridium and other transition metal complexes are widely used. For instance, the photocatalyst fac-Ir(ppy)₃ has been successfully employed in the hydrophosphonodifluoromethylation of alkenes. mdpi.com These catalytic systems operate via radical mechanisms, where the catalyst facilitates the generation of a difluoromethyl radical which then engages with the substrate. mdpi.com The modularity of these catalytic systems allows for fine-tuning of reactivity and selectivity by modifying the ligands on the metal center or changing the photocatalyst itself.

| Catalyst System | Reaction Type | Key Advantages |

| Iron(II) Catalysis | Azidabenzoyl difluoromethylation | High yields, uses earth-abundant metal. researchgate.net |

| Iridium Photocatalysis | Hydrophosphonodifluoromethylation | Mild conditions, high functional group tolerance. mdpi.com |

| Palladium Catalysis | Difluoromethylation of arenes | Broad functional group compatibility. researchgate.net |

This table provides a summary of selected catalytic systems for difluoromethylation reactions.

Expanding the Substrate Scope for Azidodifluoromethylation Reactions

A major goal in synthetic chemistry is to develop reactions that are tolerant of a wide variety of functional groups, allowing for the late-stage modification of complex molecules. Research in azidodifluoromethylation is actively pushing the boundaries of substrate scope.

Early methods were often limited to electron-rich aromatic or specific alkene substrates. However, modern catalytic systems have significantly broadened the range of compatible molecules. For example, palladium-catalyzed difluoromethylation reactions using chlorodifluoromethane (B1668795) have demonstrated compatibility with a wide array of arenes, including those with both electron-donating and electron-withdrawing groups. researchgate.net

Similarly, silver-mediated Friedel-Crafts type reactions have shown an exceptionally broad scope for arene nucleophiles. nih.gov By selecting the appropriate silver salt (e.g., Ag₂CO₃ for electron-rich arenes or AgOTf for less reactive ones), a wide range of substituted aromatic compounds can be functionalized efficiently. nih.gov The ability to modify diverse molecular scaffolds is critical for applications in drug discovery, where small changes to a lead compound can have significant effects on its biological activity.

| Substrate Class | Reaction Example | Catalyst/Reagent |

| Alkenes | Iron-Catalyzed Azidabenzoyl Difluoromethylation | Fe(II) / TMSN₃ researchgate.net |

| Arenes (Electron-Rich) | Silver-Mediated Friedel-Crafts Alkylation | Ag₂CO₃ nih.gov |

| Arenes (Electron-Poor) | Silver-Mediated Friedel-Crafts Alkylation | AgOTf nih.gov |

| Arenes | Palladium-Catalyzed Difluoromethylation | Palladium Catalyst / CHClF₂ researchgate.net |

This table illustrates the expanding substrate scope for difluoromethylation and related reactions.

Future Prospects in Complex Organic Synthesis

Looking ahead, the methodologies for incorporating the azidodifluoromethyl group are poised for significant evolution, driven by technological advancements and a deeper understanding of reaction mechanisms. These developments promise to enhance the efficiency, scalability, and scope of complex organic synthesis.

Integration with Flow Chemistry and High-Throughput Methodologies for Scalable Synthesis

The integration of azidodifluoromethylation reactions with automated technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize their application.

Flow Chemistry: Performing reactions in continuous flow reactors, as opposed to traditional batch flasks, offers numerous advantages. youtube.com These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with energetic intermediates like azides or hazardous reagents. youtube.com For photochemical reactions, flow chemistry provides a solution to the light-penetration issue that plagues large-scale batch reactors, ensuring uniform irradiation and consistent product quality. youtube.com This technology enables seamless scaling from milligram-level discovery to kilogram-level production without extensive re-optimization. youtube.com

High-Throughput Experimentation (HTE): HTE utilizes robotic platforms to perform hundreds or even thousands of reactions in parallel on a microscale. youtube.com This approach is invaluable for rapidly screening reaction conditions (catalysts, ligands, solvents, additives) to identify optimal parameters, a process that would be prohibitively time-consuming and resource-intensive using traditional methods. youtube.com By accelerating the discovery and optimization of new azidodifluoromethylation protocols, HTE can significantly shorten the timeline for drug discovery and materials development. youtube.comnih.gov

Discovery of Novel Reactivity Patterns and Mechanistic Pathways for (Azidodifluoromethyl)benzene

Fundamental research into the reactivity of (azidodifluoromethyl)benzene and related reagents continues to uncover new and unexpected chemical behavior. A deeper understanding of the reaction mechanisms is essential for controlling reaction outcomes and designing novel transformations.

Current research often involves detailed mechanistic studies to elucidate the step-by-step pathway of a reaction. For example, in visible-light-mediated reactions, a proposed catalytic cycle might involve the initial quenching of an excited photocatalyst by a difluoromethyl source to generate a key radical intermediate. mdpi.com This radical can then engage in a series of steps, such as addition to an alkene, cyclization, and subsequent oxidation or fragmentation, to form the final product. mdpi.com Understanding these intricate pathways allows chemists to rationally design new reactions. For instance, by intercepting a radical intermediate with a different trapping agent, a completely new product can be synthesized. The ongoing exploration of these mechanistic landscapes will undoubtedly lead to the discovery of unprecedented reactivity patterns for the azidodifluoromethyl group, further expanding its utility in the synthesis of complex organic molecules.

Design of New Multifunctional Reagents Based on the Azidodifluoromethyl Moiety

The strategic incorporation of the azidodifluoromethyl group into organic molecules is a significant focus in modern chemical synthesis, driven by the unique and beneficial properties that fluorinated groups impart to pharmacologically active compounds. The design of novel reagents that can efficiently deliver the azidodifluoromethyl moiety (–CF₂N₃) is crucial for accessing new chemical entities. A key challenge has been the development of stable yet reactive precursors that can act as synthetic equivalents of the azidodifluoromethyl anion or radical. Simple halogenated or silylated difluoromethyl azides (XCF₂N₃, where X = Cl, Br, I, TMS), which could potentially serve this role, have remained elusive due to the lack of suitable synthetic methods rather than inherent instability. nih.gov

To overcome these synthetic hurdles, research has shifted towards creating sophisticated, multifunctional reagents where the desired moiety is "masked" in a more stable form. A breakthrough in this area is the development of Azidodifluoromethyl Phenyl Sulfone , a stable, easily handled, and versatile reagent. nih.govacs.org This compound masterfully combines three key functional components:

The Azido Group (–N₃): Provides a reactive handle for bioorthogonal chemistry, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." nih.govacs.org

The Difluoromethyl Group (–CF₂–): A valuable pharmacophore in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere of hydroxyl or thiol groups.

The Phenylsulfonyl Group (–SO₂Ph): Acts as a stable carrier and a good leaving group. It activates the molecule for initial reactions and can be subsequently removed or replaced in follow-up transformations, adding a layer of synthetic versatility. nih.govacs.org

This reagent effectively functions as a synthetic equivalent of the highly sought-after, yet unstable, azidodifluoromethyl anion. acs.orgacs.org It can be synthesized on a multi-gram scale from commercially available starting materials—difluoromethyl phenyl sulfone and tosyl azide—making it accessible for broader research and development. nih.govacs.org

The synthetic utility of azidodifluoromethyl phenyl sulfone has been demonstrated through a variety of transformations, showcasing its multifunctional nature. The azide component readily participates in CuAAC reactions with a wide range of terminal alkynes to produce N-difluoro(phenylsulfonyl)methyl-substituted 1,2,3-triazoles with high efficiency. acs.orgacs.org Following this, the true versatility of the reagent's design is revealed. The phenylsulfonyl group, having served its purpose, can be cleaved and substituted. For instance, reductive desulfonylation/silylation of the resulting triazoles using magnesium metal and trimethylsilyl (B98337) chloride affords N-difluoro(trimethylsilyl)methyl-1,2,3-triazoles. nih.govacs.org

Furthermore, the triazole ring itself can undergo further transformations. Rhodium(II)-catalyzed transannulation of the N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles with nitriles has been shown to yield N-difluoro(phenylsulfonyl)methyl-substituted imidazoles. acs.orgnih.gov This sequence of reactions highlights a powerful strategy: using a single, stable reagent to introduce the azidodifluoromethyl group and then leveraging the installed functionalities to build molecular complexity through distinct, sequential chemical manipulations.

The table below summarizes the key research findings on the application of Azidodifluoromethyl Phenyl Sulfone as a multifunctional reagent.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Class | Significance | Reference |

|---|---|---|---|---|---|

| Azidation | Difluoromethyl phenyl sulfone, Tosyl azide | t-BuOK | Azidodifluoromethyl phenyl sulfone | Formation of the stable, multifunctional reagent. | nih.govacs.org |

| Azide-Alkyne Cycloaddition (CuAAC) | Azidodifluoromethyl phenyl sulfone, Terminal alkynes | Copper(I) catalyst | N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles | Demonstrates the utility of the azide group for click chemistry. | acs.orgacs.org |

| Reductive Desulfonylation/Silylation | N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles | Mg, TMSCl | N-difluoro(trimethylsilyl)methyl-1,2,3-triazoles | Highlights the role of the sulfone as a convertible masking group. | nih.govacs.org |

| Transannulation | N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles, Nitriles | Rhodium(II) catalyst | N-difluoro(phenylsulfonyl)methyl-substituted imidazoles | Expands the synthetic utility to create different heterocyclic systems. | acs.orgnih.gov |

The successful design of azidodifluoromethyl phenyl sulfone provides a blueprint for future endeavors. The future direction in this field involves expanding the toolkit of such reagents by modifying the sulfone component (e.g., using different aryl or alkyl groups) to fine-tune reactivity and solubility. This will enable the synthesis of an even broader array of complex molecules containing the valuable azidodifluoromethyl moiety for applications in medicinal chemistry, agrochemicals, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.